2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride is a compound that features a five-membered ring structure with both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxycyclopent-2-en-1-one involves a multi-step enzymatic pathway. Initially, succinyl-CoA and glycine are condensed to generate 5-aminolevulinate by a dedicated PLP-dependent ALA synthase. This intermediate is then converted to ALA-CoA through an ALA-AMP intermediate by an acyl-CoA ligase. The ALA-CoA is cyclized to form the desired compound through a novel transformation .
Industrial Production Methods
Industrial production of this compound may involve the use of genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of amino and hydroxyl groups, which are reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, ensuring the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield a ketone derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-hydroxycyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate enzyme functions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its presence in natural products with antibiotic properties.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 2-Amino-3-hydroxycyclopent-2-en-1-one involves its interaction with specific enzymes and proteins. The compound acts as a substrate for various enzymatic reactions, leading to the formation of bioactive molecules. These molecules can target specific pathways, exerting their effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-hydroxycyclopent-2-enone: Shares a similar ring structure but lacks the hydrochloride component.
Bafilomycin B1: Contains the 2-amino-3-hydroxycyclopent-2-enone moiety and is known for its antibiotic properties.
Uniqueness
2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride component, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
82659-07-2 |
---|---|
Molekularformel |
C5H8ClNO2 |
Molekulargewicht |
149.57 g/mol |
IUPAC-Name |
2-amino-3-hydroxycyclopent-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c6-5-3(7)1-2-4(5)8;/h7H,1-2,6H2;1H |
InChI-Schlüssel |
MSAWLNDJMCGJJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(=C1O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.